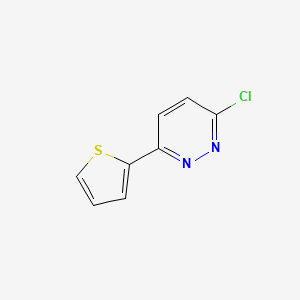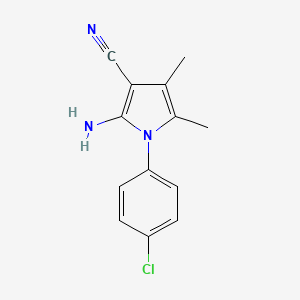
2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a chemical compound that belongs to the pyrrole family. It is also known as CC-115 and is a potent inhibitor of mTORC1 and mTORC2. The compound has been extensively studied for its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
Synthesis and Characterization
- Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds : Synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds, including derivatives of 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, for potential biological applications (Sroor, 2019).
Catalytic Synthesis
- Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : Describes the DMAP catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi et al., 2015).
Antibacterial Applications
- Heterocycles with Hexahydroquinoline and Pyrrole Moieties : Ultrasonic synthesis and characterization of novel heterocycles containing hexahydroquinoline and pyrrole moieties, derived from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, for antibacterial evaluation (Vazirimehr et al., 2017).
Insecticidal Activity
- Pyrrole-3-Carbonitriles with Insecticidal Activity : Synthesis of 2-(p-chlorophenyl) pyrrole-3-carbonitriles and their evaluation for insecticidal activities (Shang-cheng, 2004).
Anti-Tubercular Evaluation
- Pyrrole Derivatives for Anti-Tubercular Activity : Synthesis and evaluation of novel pyrrole derivatives for anti-tubercular activity, including 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles derivatives (Uthale, 2014).
Propriétés
IUPAC Name |
2-amino-1-(4-chlorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-8-9(2)17(13(16)12(8)7-15)11-5-3-10(14)4-6-11/h3-6H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNPSXFIDQMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2614799.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2614800.png)
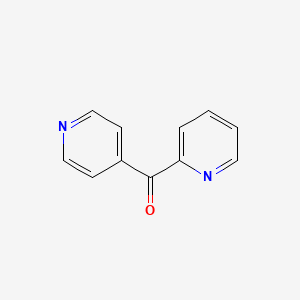
![ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2614803.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2614806.png)
![N-(sec-butyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2614808.png)
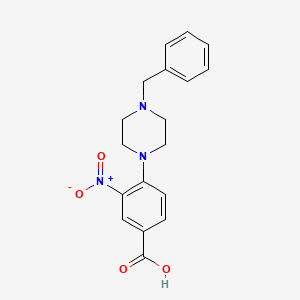
![N-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2614811.png)
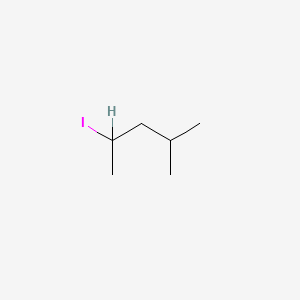
![3-chloro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2614816.png)
![Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2614819.png)

